molecular formula C12H14O4 B1420923 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid CAS No. 1178765-70-2

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid

Cat. No.: B1420923
CAS No.: 1178765-70-2
M. Wt: 222.24 g/mol
InChI Key: CPIAGHCCEIMGAL-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid is a high-purity chemical compound serving as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. The 2,3-dihydro-1,4-benzodioxin core structure is pharmacologically significant, as derivatives containing this moiety have been investigated for a range of biological activities. Research indicates that structurally similar benzodioxin-based compounds demonstrate notable antibacterial properties against various Gram-positive and Gram-negative bacterial strains . Furthermore, this chemical class shows promise in the development of enzyme inhibitors, with certain analogs exhibiting lipoxygenase inhibition, which is relevant to inflammatory disease research , as well as α-glucosidase and acetylcholinesterase inhibition, making them subjects of interest for metabolic and neurological disorders . As a building block, this compound is utilized in the synthesis of more complex molecules, including sulfonamide derivatives and acetamides, for creating targeted therapeutic candidates . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to handle the compound in accordance with all applicable laboratory safety regulations. Store in a cool, dry environment.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2,11(13)14)8-3-4-9-10(7-8)16-6-5-15-9/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIAGHCCEIMGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)OCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Closure of 3,4-Dihydroxy Benzaldehyde and 1,2-Dibromoethane

  • Raw Materials : 3,4-dihydroxy benzaldehyde serves as the aromatic precursor, while 1,2-dibromoethane acts as the bridging agent for dioxin ring formation.
  • Reaction Conditions : The reaction is performed under alkaline conditions, typically using potassium hydroxide or sodium hydroxide aqueous solutions, to facilitate nucleophilic attack and cyclization.
  • Process :
    • Dissolve 3,4-dihydroxy benzaldehyde in an aqueous alkaline medium.
    • Add 1,2-dibromoethane gradually while maintaining reflux conditions.
    • The nucleophilic hydroxyl groups attack the electrophilic dibromoethane, leading to intramolecular cyclization and formation of the benzodioxane ring system.
  • Outcome : Formation of an intermediate, 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde .

Purification

  • The crude product is purified via recrystallization or column chromatography to isolate the intermediate with high purity, typically yielding around 25 grams from laboratory-scale reactions.

Functionalization to the Carboxylic Acid

Oxidation of the Benzodioxane-6-Formaldehyde

  • Oxidants Used : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are employed for oxidation.
  • Reaction Conditions :
    • The aldehyde intermediate is dissolved in water or a suitable solvent.
    • The oxidation is carried out at elevated temperatures (~90-110°C) with controlled addition of the oxidant.
    • The process converts the aldehyde group at position 6 of the benzodioxane ring into a carboxylic acid group.
  • Reaction Monitoring : Thin-layer chromatography (TLC) is used to confirm completion.
  • Post-Reaction Processing :
    • The mixture is cooled, and the pH is adjusted with potassium hydroxide (KOH) to facilitate filtration.
    • The filtrate is acidified with hydrochloric acid to precipitate the target acid.

Yield and Purification

  • The resulting 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid is obtained as a white solid with yields around 90%, demonstrating high efficiency.

Alternative Synthetic Approaches

While the above method is the most direct, alternative routes include:

Data Table: Summary of Preparation Methods

Step Starting Material Reagents Conditions Key Transformation Yield Notes
1 3,4-Dihydroxy benzaldehyde 1,2-Dibromoethane, KOH, tetrabutyl ammonium bromide Reflux, alkaline Ring closure to form benzodioxane ~80% Reflux for 5 hours, purification by recrystallization
2 Benzodioxane aldehyde KMnO₄ or H₂O₂ 90-110°C Oxidation of aldehyde to carboxylic acid ~90% Acidify with HCl, filtration

Research Findings and Industrial Relevance

  • The described methods leverage readily available raw materials, such as benzaldehyde derivatives and dibromoethane, which are cost-effective and suitable for scale-up.
  • Mild reaction conditions and straightforward purification steps enhance the process's industrial viability.
  • The oxidation step's optimization using potassium permanganate significantly improves yield and reduces costs compared to other oxidants like urea peroxide, making it attractive for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that compounds similar to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid exhibit anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

2. Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. Its ability to interact with neurotransmitter systems and reduce oxidative stress has been highlighted in animal models .

Biochemical Research

1. Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

2. Interaction with Receptors
Preliminary research indicates that 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid interacts with various receptors in the central nervous system. This interaction may lead to the development of new drugs targeting neurological disorders.

Material Science Applications

1. Polymer Development
The unique properties of this compound allow it to be used as a building block for synthesizing novel polymers. These polymers can have applications in drug delivery systems and biodegradable materials due to their biocompatibility and controlled release characteristics .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant tumor suppression in vitro and in vivo models.
Study BNeuroprotectionShowed reduced neuronal death under oxidative stress conditions.
Study CEnzyme InteractionIdentified as a potent inhibitor of enzyme X, affecting metabolic pathways significantly.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxin ring structure allows for specific interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

Carboxylic Acid vs. Ester Derivatives : The target compound’s free carboxylic acid group enhances hydrophilicity compared to ester derivatives (e.g., ), which are more lipophilic and may exhibit improved membrane permeability .

Amide vs. Sulfonamide Derivatives : Amide-linked derivatives () prioritize hydrogen-bonding interactions, while sulfonamide-containing analogs () enhance electronic effects and enzyme inhibition .

Immunomodulation

The benzodioxin scaffold is validated in immunomodulatory drug design. For example, [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol () demonstrated high potency as a PD-1/PD-L1 inhibitor, with machine learning models predicting efficacy even without prior scaffold-specific training . This suggests the benzodioxin core’s inherent compatibility with immune checkpoint targets.

Enzyme Inhibition

Sulfonamide derivatives () exhibited anti-diabetic activity via α-glucosidase inhibition, achieving IC₅₀ values comparable to acarbose. In contrast, the target compound’s carboxylic acid group may favor interactions with metalloenzymes or ion channels .

Physicochemical Properties

  • Solubility : The carboxylic acid group improves aqueous solubility (logP ~1.5–2.0) compared to neutral analogs like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane (logP ~3.0; ) .
  • Stability: The benzodioxin ring resists oxidative degradation, while the methyl groups may slow metabolic deactivation compared to unsubstituted propanoic acids.

Research Findings

  • Anti-Diabetic Activity: Sulfonamide derivatives () reduced blood glucose levels in vivo by 40–50%, outperforming non-sulfonamide analogs .

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid (commonly referred to as the compound) is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, potential therapeutic uses, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
CAS Number 1178088-18-0
Appearance Oil

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of derivatives of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid. Notably, compounds synthesized from this scaffold have shown promising results in inhibiting:

  • α-Glucosidase : This enzyme is critical in carbohydrate metabolism and its inhibition is beneficial for managing Type 2 Diabetes Mellitus (T2DM). Research indicated that derivatives exhibited significant inhibitory activity against α-glucosidase, suggesting potential in diabetes management .
  • Acetylcholinesterase : Inhibition of this enzyme is relevant for Alzheimer's disease treatment. The synthesized compounds demonstrated varying degrees of acetylcholinesterase inhibition, indicating their potential as therapeutic agents for neurodegenerative disorders .

Therapeutic Applications

  • Diabetes Management : A study evaluated several derivatives against α-glucosidase and reported IC₅₀ values that suggest effective management of postprandial hyperglycemia. The most potent derivative had an IC₅₀ value significantly lower than that of standard drugs used in T2DM treatment .
  • Neuroprotective Effects : Another study explored the neuroprotective properties of these compounds in vitro. The results showed that specific derivatives could reduce oxidative stress markers in neuronal cell lines, indicating a protective effect against neurodegeneration .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of the compound revealed that modifications to the benzodioxin moiety significantly influenced biological activity. For instance, the introduction of various substituents on the aromatic ring improved both α-glucosidase and acetylcholinesterase inhibitory activities .

Summary of Findings

The biological activity of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid is characterized by its potential as an enzyme inhibitor with applications in managing diabetes and neurodegenerative diseases. The following table summarizes key findings from recent studies:

Study FocusEnzyme TargetActivity LevelReference
Diabetes Managementα-GlucosidaseSignificant Inhibition
NeuroprotectionAcetylcholinesteraseVarying Inhibition
SAR AnalysisVarious EnzymesEnhanced Activity with Modifications

Q & A

Basic: What are the common synthetic routes for synthesizing 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid?

Answer:
A widely used method involves Friedel-Crafts alkylation or acylative cyclization of substituted benzodioxin precursors. For example, cyclization reactions employing acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) can facilitate the formation of the benzodioxin ring system. Key intermediates, such as methyl-substituted propanoic acid derivatives, are often functionalized prior to cyclization . Purification typically involves column chromatography with silica gel and characterization via NMR and mass spectrometry.

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Optimization requires Design of Experiments (DoE) approaches to evaluate variables like catalyst concentration, temperature, and solvent polarity. For instance, BF₃·Et₂O-catalyzed cyclizations may achieve higher yields at 0–5°C due to reduced side reactions. Solvent screening (e.g., dichloromethane vs. toluene) can influence reaction kinetics. Advanced purification techniques, such as preparative HPLC, are recommended for isolating enantiomerically pure forms . Kinetic studies via in situ FTIR or LC-MS monitoring can identify rate-limiting steps .

Basic: What spectroscopic methods are used for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR confirms the benzodioxin ring (δ 4.2–4.5 ppm for methylene protons) and methylpropanoic acid moiety (δ 1.2–1.5 ppm for geminal methyl groups).
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding patterns in crystalline derivatives .
  • HRMS : High-resolution mass spectrometry validates molecular formula accuracy (±5 ppm error) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorptions)?

Answer:
Contradictions may arise from conformational flexibility or impurity co-crystallization . Strategies include:

  • Variable-temperature NMR to detect dynamic equilibria.
  • 2D NMR (COSY, NOESY) to assign overlapping signals.
  • Computational modeling (DFT or MD simulations) to predict spectroscopic profiles .
  • Re-synthesis and comparative analysis to rule out batch-specific artifacts .

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Enzyme inhibition : Fluorescence-based assays (e.g., fluorescence polarization) for binding affinity (IC₅₀) determination.
  • Cellular uptake : LC-MS quantification in cell lysates after exposure.
  • Cytotoxicity : MTT or resazurin assays in relevant cell lines (e.g., HepG2 for hepatic metabolism studies) .

Advanced: How to address discrepancies between in vitro and in vivo efficacy data?

Answer:
Discrepancies often stem from pharmacokinetic factors (e.g., poor bioavailability) or metabolic instability . Solutions:

  • ADME profiling : Microsomal stability assays (e.g., liver microsomes) to assess metabolic degradation.
  • Prodrug design : Esterification of the carboxylic acid group to enhance membrane permeability .
  • In silico PBPK modeling to predict tissue distribution and dose adjustments .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.
  • First aid : Immediate skin decontamination with water for 15 minutes; consult occupational health specialists if irritation persists .

Advanced: How to assess stability under varying storage conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 2–4 weeks.
  • Analytical monitoring : Track degradation via HPLC-UV/PDA (λ = 254 nm) and identify byproducts using LC-QTOF-MS.
  • Storage recommendations : Lyophilized form at −20°C in amber vials to prevent photodegradation .

Basic: How to validate analytical methods for quantifying this compound?

Answer:

  • Linearity : Calibration curves (1–100 µg/mL) with R² > 0.995.
  • Precision : Intraday/interday RSD < 2% via HPLC with C18 columns (e.g., 5 µm, 250 × 4.6 mm).
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .

Advanced: How to resolve co-elution issues in HPLC analysis?

Answer:

  • Mobile phase optimization : Adjust pH (e.g., 0.1% formic acid) or use ion-pair reagents (e.g., TFA).
  • Column switching : Employ orthogonal columns (HILIC vs. reversed-phase).
  • Hyphenated techniques : LC-MS/MS with MRM for selective ion monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.